molecular formula C20H23N3O B2534953 3-(1-苄基哌啶-4-基)-1,2,3,4-四氢喹唑啉-2-酮 CAS No. 79098-88-7

3-(1-苄基哌啶-4-基)-1,2,3,4-四氢喹唑啉-2-酮

货号: B2534953
CAS 编号: 79098-88-7
分子量: 321.424
InChI 键: IIJKKEKDXSQIEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chemical substance with the molecular formula C18H20N4 . It is related to a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a piperidine ring, which is further connected to a tetrahydroquinazolin-2-one group . The InChI key for this compound is PPCBCJLLOQPIRW-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 292.38 . It is stored at room temperature and is available in liquid form .

科学研究应用

  1. 合成技术: 一项研究概述了一种高效的无溶剂合成 2-芳基-1,2,3,4-四氢喹唑啉的方法,强调了 2-氨基苄胺与苯甲醛衍生物的直接反应。该方法不需要催化剂或辅助试剂,展示了一种简化的生产四氢喹唑啉产物的方法,包括本文所讨论的方法 (Correa 等,2002).

  2. 药理学潜力: 另一项研究探索了该分子在药理学中的潜力,特别是其作为 D4R 拮抗剂的选择性和行为。这项研究突出了其显着的脑渗透性,这可能与涉及 D4R 的疾病有关 (Del Bello 等,2018).

  3. 化学性质和反应: 一项研究重点关注苯并恶唑-2-基-取代基,该取代基在与仲胺中氮相邻的 C(sp3)-H 键的烷基化中充当可移除的活化和定向基团。这项研究与了解涉及四氢喹唑啉的结构特征和反应相关 (Lahm & Opatz, 2014).

  4. 探索抗精神病药物: 异环羧酰胺作为潜在抗精神病药物的合成和评估也进行了研究。这项研究检查了与各种受体的结合以及对小鼠中特定反应的拮抗作用,提供了对四氢喹唑啉衍生物治疗应用的见解 (Norman 等,1996).

  5. 抗癌潜力: 在 AACR 年会上的一项研究展示了取代的 1,2,3,4-四氢异喹啉作为潜在抗癌剂的合成。四氢异喹啉家族包括有效的细胞毒性剂,表明这种结构在开发新药物中的重要性 (Redda 等,2010).

  6. 潜在的抗疟疾药: 潜在抗疟疾药的研究涉及包括 4-苄基哌啶在内的化合物的合成,展示了四氢喹唑啉结构在寻找新的抗疟疾药物中的相关性 (Barlin & Jiravinyu, 1990).

  7. 抗菌和驱虫活性: 合成了各种取代的喹唑啉酮,包括 3-(取代)-2-苯基喹唑啉-4(3H)-酮,并探讨了它们的抗菌、驱虫、镇痛和抗炎活性。这表明该化合物在开发针对这些疾病的新疗法方面的潜力 (Debnath & Manjunath, 2011).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

作用机制

Target of Action

The primary target of “3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one” is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease .

Mode of Action

The compound interacts with its target, Beta-secretase 1, by inhibiting its activity . This inhibition prevents the formation of beta-amyloid peptide, thereby potentially reducing the progression of Alzheimer’s disease .

Biochemical Pathways

The inhibition of Beta-secretase 1 affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide . By inhibiting this pathway, the compound can reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer’s disease.

Pharmacokinetics

The compound’s interaction with beta-secretase 1 suggests that it may have good bioavailability and can cross the blood-brain barrier, which is crucial for drugs targeting brain diseases .

Result of Action

The molecular effect of the compound’s action is the inhibition of Beta-secretase 1, leading to a decrease in the production of beta-amyloid peptide . On a cellular level, this could result in a reduction of beta-amyloid plaques in the brain, potentially slowing the progression of Alzheimer’s disease .

Action Environment

The efficacy and stability of “3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one” can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications can influence its efficacy through drug-drug interactions .

属性

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20-21-19-9-5-4-8-17(19)15-23(20)18-10-12-22(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKKEKDXSQIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-88-7
Record name 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In this reference example, 4.04 g of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride, 3.04 g of triethylamine, 2.03 g of 1,1'-carbonyldiimidazole and 50 ml of acetonitrile are mixed and stirred at room temperature for 4 hours. Then, 0.8 g of 1,1'-carbonyldiimidazole is further added to the mixture and the resultant mixture is refluxed with heating for 20 minutes. The solution is cooled to room temperature. The crystals deposited are separated by filtration, washed with water and dried to obtain 2.50 g of a crude product. The crude product is recrystallized from hot ethanol to obtain 1.75 g of the desired product.
Name
1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。